molecular formula C15H10N2O2 B036731 Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- CAS No. 5873-54-1

Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-

Cat. No. B036731
CAS RN: 5873-54-1
M. Wt: 250.25 g/mol
InChI Key: LFSYUSUFCBOHGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including palladium-catalyzed oxidative carbonylation and cyclization reactions. For example, Bacchi et al. (2004) reported the direct synthesis of related heterocyclic compounds through Pd-catalyzed oxidative cyclization/alkoxycarbonylation, demonstrating the versatility of catalytic systems in constructing complex structures from simple alkynyl precursors (Bacchi et al., 2004). Additionally, Takimiya et al. (2005) developed a general synthesis for benzo[1,2-b:4,5-b']dichalcogenophenes, highlighting a convenient approach to structurally diverse heterocycles (Takimiya et al., 2005).

Molecular Structure Analysis

The molecular structures of synthesized compounds are often characterized using single-crystal X-ray analysis, revealing intricate details about their geometry. For instance, Takimiya et al. (2005) found that their synthesized heterocycles exhibit completely planar molecular structures, packed in a herringbone arrangement, indicative of the potential for high degrees of order within materials (Takimiya et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving isocyanate groups often lead to the formation of polymers or other complex molecular architectures. Yeganeh and Barikani (2000) explored the synthesis of polyimides derived from diisocyanate monomers, showcasing the reactivity of isocyanate groups towards creating materials with desirable properties, such as thermal stability and solubility (Yeganeh & Barikani, 2000).

Physical Properties Analysis

The physical properties of materials derived from isocyanate-based compounds are crucial for their application in various fields. Takimiya et al. (2005) elucidated the physicochemical properties of their synthesized heterocycles using cyclic voltammetry and UV-vis spectra, providing insights into their electronic structures and potential applications in electronic devices (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of isocyanate-containing compounds, such as reactivity, polymerization behavior, and interactions with other molecules, are fundamental to their utility in creating advanced materials. Studies by Yeganeh and Barikani (2000) on polyimides illustrate the impact of molecular structure on chemical behavior, including reactivity towards anhydrides and the formation of thermally stable polymers (Yeganeh & Barikani, 2000).

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazines, derived from replacing three carbon-hydrogen units in the benzene ring with nitrogen atoms, exhibit a wide spectrum of biological activities. These include serving as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The triazine nucleus is considered a valuable core moiety for drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) are significant in supramolecular chemistry, enabling applications in nanotechnology, polymer processing, and biomedical fields. Their ability to self-assemble into nanometer-sized rod-like structures stabilized by H-bonding showcases their versatility as a supramolecular building block (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Effects of Monoterpenes

p-Cymene, a monoterpene consisting of a benzene ring with specific substituents, demonstrates a range of biological activities, including antimicrobial effects. This makes it a candidate for biomedical applications and functionalizing biomaterials and nanomaterials for healthcare (Marchese et al., 2017).

Synthetic Methodologies

The synthesis of 5,5′-Methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials, highlights the development of practical and environmentally benign methodologies. This contributes to the field of green chemistry by offering efficient and eco-friendly synthetic routes (Gu, Yu, Zhang, & Xu, 2009).

Green Chemistry and Methane Conversion

The conversion of methane into more valuable hydrocarbons through the methylation of aromatic compounds using zeolite catalysts represents a significant application in green chemistry. This approach aims at utilizing methane, a potent greenhouse gas, for producing liquid fuels and chemicals, highlighting the environmental benefits and efficiency of this method (Adebajo, 2007).

Safety And Hazards

“Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-” is a chemical compound that should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSYUSUFCBOHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027607
Record name 1-Isocyanato-2-(4-isocyanatobenzyl)benzene
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-

CAS RN

5873-54-1, 39420-98-9
Record name 2,4′-MDI
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Record name 2,4'-Diphenylmethane diisocyanate
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Record name Poly(oxy(methyl-1,2-ethanediyl)), alpha-hydro-omega-hydroxy-, polymer with 1,1'-methylenebis(isocyanatobenzene)
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Record name Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-
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Record name 1-Isocyanato-2-(4-isocyanatobenzyl)benzene
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Record name o-(p-isocyanatobenzyl)phenyl isocyanate
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Record name Benzene, 1,1'-methylenebis[isocyanato polymer and polypropylene glycol
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Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, polymer with 1,1'-methylenebis[isocyanatobenzene]
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Record name 2,4'-DIPHENYLMETHANE DIISOCYANATE
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Synthesis routes and methods

Procedure details

0.3 g. of an ethyl ester of 2-[(ethoxycarbonyl)-phenylaminomethyl]phenylcarbamic acid (N-benzyl compound), prepared as in Example 1, along with 1.0 g. of 96.4 weight percent concentrated sulfuric acid was charged to a 300 ml reaction flask. The mixture was heated to 100° C. on a constant temperature bath for 60 minutes. High speed liquid chromatographic analysis showed conversion of the ethyl ester of 2-[(ethoxycarbonyl)phenylaminomethyl]phenylcarbamic acid to the diethyl ester of 2,4'-methylenebis(phenylcarbamic) acid and higher homologs to be 99+ percent with minor amounts of ethylphenylcarbamate. After acid extraction with water, the resulting 2,4'-methylenebis(phenylcarbamic) acid, diethyl ester (diurethane) was subjected to thermal decomposition by the method described in U.S. Pat. No. 3,962,302 to produce the diphenylmethane-2,4'-diisocyanate in good yield.
[Compound]
Name
ethyl ester
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0 (± 1) mol
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reactant
Reaction Step One
Name
2-[(ethoxycarbonyl)-phenylaminomethyl]phenylcarbamic acid
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Reaction Step One
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reactant
Reaction Step Two
[Compound]
Name
ethyl ester
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0 (± 1) mol
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reactant
Reaction Step Three
Name
2-[(ethoxycarbonyl)phenylaminomethyl]phenylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six

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